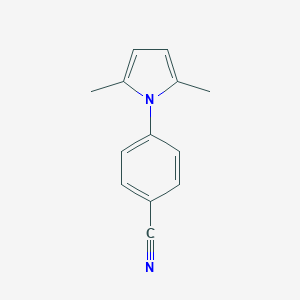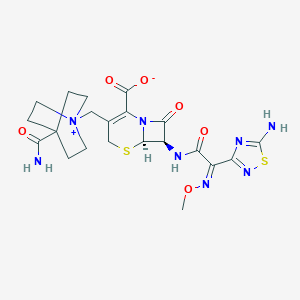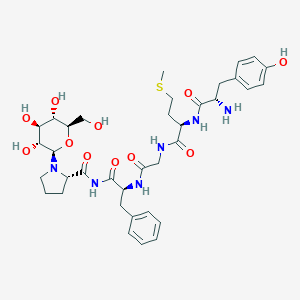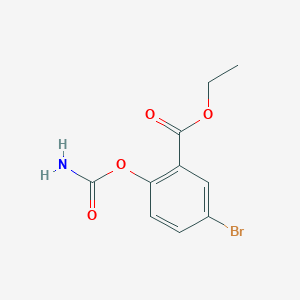
Oxirane, (chloromethyl)-, polymer with oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, (chloromethyl)-, polymer with oxirane, also known as polyepichlorohydrin (PECH), is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH is a versatile polymer that can be synthesized using various methods, and its structure allows for modification to suit different research needs.
Mécanisme D'action
PECH's mechanism of action depends on its application. In tissue engineering, PECH provides a scaffold for cell growth and differentiation by mimicking the extracellular matrix. In water treatment, PECH acts as a flocculant by neutralizing the charge of impurities and contaminants and forming a floc that can be easily removed. In coatings and adhesives, PECH acts as a binder by forming a strong bond between the substrate and the coating or adhesive. In polymers and composites, PECH acts as a modifier by improving the interfacial adhesion between the polymer and the filler or reinforcement.
Effets Biochimiques Et Physiologiques
PECH's biochemical and physiological effects depend on its application. In tissue engineering, PECH has been shown to support cell growth and differentiation without causing cytotoxicity or inflammation. In water treatment, PECH has been shown to be non-toxic and biodegradable, making it a safe and environmentally friendly option. In coatings and adhesives, PECH has been shown to be non-toxic and non-irritating to the skin. In polymers and composites, PECH has been shown to improve the mechanical, thermal, and electrical properties of the materials without causing cytotoxicity or inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
PECH's advantages for lab experiments include its versatility, biocompatibility, biodegradability, and mechanical properties. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility and biodegradability make it a safe option for tissue engineering and water treatment applications. Its mechanical properties make it a suitable option for coatings, adhesives, polymers, and composites. However, PECH's limitations for lab experiments include its sensitivity to moisture and its potential for crosslinking, which can affect its properties and performance.
Orientations Futures
For PECH research include its application in drug delivery, wound healing, and environmental remediation. PECH's unique properties make it a promising candidate for drug delivery systems that can target specific cells or tissues. Its biocompatibility and biodegradability make it a potential option for wound healing applications. Its flocculation properties make it a potential option for environmental remediation of pollutants and contaminants. Additionally, further research can be conducted to optimize the synthesis method and modify the structure of PECH to improve its properties and performance for various applications.
Conclusion:
Polyepichlorohydrin (PECH) is a versatile synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility, biodegradability, and mechanical properties make it a promising candidate for tissue engineering, water treatment, coatings, adhesives, polymers, and composites. Future research can further optimize PECH's properties and performance for various applications.
Méthodes De Synthèse
PECH can be synthesized using various methods, including ring-opening polymerization of epichlorohydrin, cationic polymerization of oxirane, and anionic polymerization of oxirane. The ring-opening polymerization method is the most commonly used method for synthesizing PECH. This method involves the reaction of epichlorohydrin with a catalyst, such as a Lewis acid or a tertiary amine, in the presence of a solvent, such as water or an alcohol. The resulting polymer is a linear chain of repeating units of oxirane and chloromethyl groups.
Applications De Recherche Scientifique
PECH has a wide range of scientific research applications, including as a biomaterial for tissue engineering, a flocculant for water treatment, a binder for coatings and adhesives, and a modifier for polymers and composites. In tissue engineering, PECH has been used as a scaffold material for cell growth and differentiation due to its biocompatibility, biodegradability, and mechanical properties. In water treatment, PECH has been used as a flocculant to remove impurities and contaminants from water due to its high charge density and hydrophobicity. In coatings and adhesives, PECH has been used as a binder due to its high adhesion and mechanical strength. In polymers and composites, PECH has been used as a modifier to improve the mechanical, thermal, and electrical properties of the materials.
Propriétés
Numéro CAS |
24969-10-6 |
|---|---|
Nom du produit |
Oxirane, (chloromethyl)-, polymer with oxirane |
Formule moléculaire |
C5H9ClO2 |
Poids moléculaire |
136.58 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
Clé InChI |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
SMILES canonique |
C1CO1.C1C(O1)CCl |
Synonymes |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)




![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)




